molecular formula C9H11FN2O B14849638 1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone

1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone

Cat. No.: B14849638
M. Wt: 182.19 g/mol
InChI Key: AAANOFXYWLVNQT-UHFFFAOYSA-N
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Description

1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and an aminoethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced using reagents like Selectfluor® . The aminoethyl group can be added through reductive amination, using reagents such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Selectfluor® for fluorination, sodium cyanoborohydride for reductive amination.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the aminoethyl group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
  • 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride

Comparison: 1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridine derivatives, this compound may exhibit enhanced reactivity and selectivity in certain reactions, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

1-[4-(2-aminoethyl)-6-fluoropyridin-2-yl]ethanone

InChI

InChI=1S/C9H11FN2O/c1-6(13)8-4-7(2-3-11)5-9(10)12-8/h4-5H,2-3,11H2,1H3

InChI Key

AAANOFXYWLVNQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CCN)F

Origin of Product

United States

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